2-Fluoro-3-methoxy-5-methylphenol
Description
2-Fluoro-3-methoxy-5-methylphenol is a substituted phenol derivative characterized by a fluorine atom at the 2-position, a methoxy group at the 3-position, and a methyl group at the 5-position on the aromatic ring. Its applications span pharmaceutical intermediates, agrochemicals, and materials science, with ongoing research into its biological interactions .
Properties
Molecular Formula |
C8H9FO2 |
|---|---|
Molecular Weight |
156.15 g/mol |
IUPAC Name |
2-fluoro-3-methoxy-5-methylphenol |
InChI |
InChI=1S/C8H9FO2/c1-5-3-6(10)8(9)7(4-5)11-2/h3-4,10H,1-2H3 |
InChI Key |
JRUPKKUMCQAMGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methoxy-5-methylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the aromatic ring. This can be done by reacting 3-methoxy-5-methylphenol with a fluorinating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using advanced equipment to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methoxy-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, acids, or bases can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
2-Fluoro-3-methoxy-5-methylphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methoxy-5-methylphenol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The methoxy and methyl groups influence its solubility and stability, making it suitable for different applications. The exact pathways and targets depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Halogen and Substituent Position Variations
| Compound Name | Molecular Formula | Substituent Positions | Key Structural Differences | Biological Activity/Reactivity | Reference |
|---|---|---|---|---|---|
| 2-Fluoro-3-methoxy-5-methylphenol | C₈H₉FO₂ | F (2), OCH₃ (3), CH₃ (5) | Reference compound | Under investigation; predicted antimicrobial activity | — |
| 3-Chloro-5-(2-fluoro-3-methoxyphenyl)phenol | C₁₃H₁₀ClFO₂ | Cl (3), F (2), OCH₃ (3) | Additional chloro group on second phenyl ring | Used as a building block in drug discovery; enhanced stability due to Cl | |
| 3-Fluoro-5-(4-fluoro-3-methoxyphenyl)phenol | C₁₃H₁₀F₂O₂ | F (3, 4'), OCH₃ (3') | Bifluorinated system; methoxy at 3' | Higher lipophilicity; potential CNS activity | |
| 2-Fluoro-5-(4-fluorophenyl)phenol | C₁₂H₉F₂O | F (2, 4') | Dual fluorine; lacks methyl/methoxy | Increased reactivity in cross-coupling reactions |
Key Findings :
- Positional Isomerism: Shifting the methoxy group from the 3-position (target compound) to the 3'-position (3-Fluoro-5-(4-fluoro-3-methoxyphenyl)phenol) alters steric interactions, affecting biological target accessibility .
Functional Group Modifications
Key Findings :
- Hydroxymethyl vs. Phenol: (2-Methoxy-5-methylphenyl)methanol lacks the phenolic -OH, reducing acidity but increasing solubility in non-polar solvents .
- Electron-Withdrawing Groups: The trifluoromethyl group in 5-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol significantly lowers pKa, enhancing reactivity in condensation reactions .
Key Findings :
- Antioxidant vs. Antimicrobial: Methoxy groups correlate with antioxidant activity (e.g., 4-Methoxy-3-methylphenyl)methanol), while fluorine and methyl groups may favor antimicrobial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
